molecular formula C3H10ClNO2S B047150 2-Aminoethylmethylsulfone hydrochloride CAS No. 104458-24-4

2-Aminoethylmethylsulfone hydrochloride

Cat. No. B047150
M. Wt: 159.64 g/mol
InChI Key: AMYYUKGKCJKCBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Aminoethylmethylsulfone hydrochloride involves various chemical strategies. A notable approach includes the immobilization of 2-aminoethanesulfonic acid on epichlorohydrin functionalized Fe3O4@WO3, demonstrating an innovative method for creating complex structures (Ghasemzadeh & Akhlaghinia, 2017). Similarly, the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone without catalysts results in hyperbranched polymers, indicating the versatility of aminoethylsulfone derivatives in polymer synthesis (Yan & Gao, 2000).

Molecular Structure Analysis

Investigations into the molecular structure of sulfone and nitrogen-containing compounds reveal significant insights. The crystal and molecular structures of compounds such as bis((trifluoromethyl)sulfonyl)amine and bis(bis(fluorosulfonyl)amino)sulfur provide understanding into the electron delocalization and bond characteristics within sulfone derivatives (Haas et al., 1996).

Chemical Reactions and Properties

Sulfone compounds participate in a variety of chemical reactions, offering a broad range of applications. For instance, the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using disulfonic acid imidazolium chloroaluminate showcases the catalytic potential of sulfone derivatives in multicomponent condensation reactions (Moosavi-Zare et al., 2013).

Physical Properties Analysis

The physical properties of sulfone derivatives, such as solubility and crystalline structure, are crucial for their application in various fields. The synthesis and characterization of sulfonated polyimides, for example, reveal their good solubility in solvents like m-cresol and DMSO, which is essential for their use in fuel cell applications (Guo et al., 2002).

Scientific Research Applications

  • Organic Synthesis : Xu et al. (2019) discussed a metal-free method for synthesizing aliphatic sulfonyl fluorides from carboxylic acids, useful in chemical biology and molecular pharmacology (Xu et al., 2019).

  • Herbicide Degradation : Saha and Kulshrestha (2002) found that sulfosulfuron, a sulfonylurea herbicide, degrades into amine and dimethoxy-aminopyrimidine under various conditions (Saha & Kulshrestha, 2002).

  • Medicinal Chemistry : Jiaxi Xu (2021) highlighted the synthesis of sulfonopeptides, sulfur analogues of natural peptides, as a pathway for creating important medicinal agents (Jiaxi Xu, 2021).

  • Environmental Science : Dasgupta et al. (1980) developed an optimized method for measuring atmospheric sulfur dioxide without tetrachloromercurate(II), demonstrating comparable efficiency to the West-Gaeke method (Dasgupta et al., 1980).

  • Nanofiltration Membranes : Liu et al. (2012) reported the development of novel sulfonated thin-film composite nanofiltration membranes, which improved water flux and dye rejection in dye treatment (Liu et al., 2012).

  • Drug Metabolism : Zmijewski et al. (2006) applied biocatalysis using Actinoplanes missouriensis to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator (Zmijewski et al., 2006).

Safety And Hazards

2-Aminoethylmethylsulfone hydrochloride is classified as an eye irritant (Category 2) . It can cause serious eye irritation (H319) . In case of eye contact, it is advised to rinse cautiously with water for several minutes . If inhaled, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

properties

IUPAC Name

2-methylsulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S.ClH/c1-7(5,6)3-2-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYYUKGKCJKCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590049
Record name 2-(Methanesulfonyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoethylmethylsulfone hydrochloride

CAS RN

104458-24-4
Record name Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104458-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methanesulfonyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methanesulfonyl)ethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(Methylsulfonyl)ethylaminhydrochlorid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
RT Stark, DR Pye, W Chen, OJ Newton… - Reaction Chemistry & …, 2022 - pubs.rsc.org
… In this part of the work, the imine 13 was pre-formed in situ by mixing 11 and the 2-aminoethylmethylsulfone hydrochloride in the presence of triethylamine (to release the free base), and …
Number of citations: 2 pubs.rsc.org
J Xu, S Shi, G Liu, X Xie, J Li, AA Bolinger… - European journal of …, 2023 - Elsevier
… (d) (1) LiOH, EtOH, H 2 O, RT to 50 C, 4 h; (2) NH 4 Cl (for 59f) or 2-aminoethylmethylsulfone hydrochloride (for 59g), HATU, Et 3 N, DMF, RT, overnight. (e) (1) POCl 3 , DMF, 0 C–50 C, …
Number of citations: 5 www.sciencedirect.com
HC Bygd, KM Bratlie - … of Biomedical Materials Research Part A, 2016 - Wiley Online Library
… Aesar, Ward Hill, MA); 3-aminobenzamide oxime; 2,4-dinitro-phenyl-hydrozylamine; 1-Amino-4-oxocyclohexanecarboxylic acid ethylene ketal; 2-aminoethylmethylsulfone hydrochloride…
Number of citations: 38 onlinelibrary.wiley.com
D Wang, N Phan, C Isely, L Bruene… - …, 2014 - ACS Publications
Material properties play a key role in the cellular internalization of polymeric particles. In the present study, we have investigated the effects of material characteristics such as water …
Number of citations: 30 pubs.acs.org
D Wang, KM Bratlie - ACS Biomaterials Science & Engineering, 2015 - ACS Publications
Of central importance to tissue engineering and drug delivery is identifying polymer parameters that increase or decrease specific cytokines in response to biomaterials. In this study, we …
Number of citations: 21 pubs.acs.org
HC Bygd, KD Forsmark, KM Bratlie - Biomaterials, 2015 - Elsevier
… Aesar, Ward Hill, MA); 3-aminobenzamide oxime; 2,4-dinitro-phenyl-hydroxylamine; 1-amino-4-oxocyclohexanecarboxylic acid ethylene ketal; 2-aminoethylmethylsulfone hydrochloride…
Number of citations: 63 www.sciencedirect.com
ND Adams, JL Adams, JL Burgess… - Journal of medicinal …, 2010 - ACS Publications
The Aurora kinases play critical roles in the regulation of mitosis and are frequently overexpressed or amplified in human tumors. Selective inhibitors may provide a new therapy for the …
Number of citations: 116 pubs.acs.org
D Wang - 2014 - search.proquest.com
… oxime (Sigma); 2,4-dinitro-phenyl-hydrozylamine (Sigma); 1-Amino-4oxocyclohexanecarboxylic acid ethylene ketal (Sigma); 2-aminoethylmethylsulfone hydrochloride (Sigma); 3-amino…
Number of citations: 4 search.proquest.com
H Bygd - 2016 - search.proquest.com
Even with significant advances in the development of biomaterials for drug delivery, tissue engineering scaffolds, artificial organs, and other medical devices, one obstacle that remains …
Number of citations: 1 search.proquest.com

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